2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a morpholine ring, a pyrazole ring, and a methoxybenzyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by morpholine.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the pyrazole derivative with 2-methoxybenzylamine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-formylbenzyl)acetamide.
Reduction: Products may include 2-(5-cyclopropyl-3-(morpholine-4-hydroxymethyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-mercaptobenzyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its diverse functional groups. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, the compound has potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-hydroxybenzyl)acetamide
- 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
- 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
Uniqueness
What sets 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide apart from similar compounds is the presence of the methoxy group on the benzyl ring. This methoxy group can significantly influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially enhancing its efficacy and safety profile in pharmaceutical applications.
Biological Activity
The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₃H₁₇N₃O₄
- Molecular Weight : 279.29 g/mol
- CAS Number : 1172499-27-2
Antitumor Activity
Recent studies have highlighted the antitumor potential of morpholine-based compounds, including derivatives like the one . These compounds have been shown to inhibit the growth of ovarian cancer cells and affect hypoxia-inducible factor (HIF-1α), a key regulator in tumor progression. The inhibition mechanism involves interaction with carbonic anhydrase, which is crucial for tumor cell proliferation under hypoxic conditions .
Antimicrobial Properties
The biological activity of pyrazole derivatives often includes antimicrobial effects. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell growth and survival.
Study on Antitumor Effects
A study conducted on morpholine-acetamide derivatives indicated that these compounds could significantly reduce tumor cell viability in ovarian cancer models. The research utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds to their target proteins, confirming their potential as lead molecules for further drug development .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of related pyrazole derivatives revealed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study compared the efficacy of these compounds to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃O₄ |
Molecular Weight | 279.29 g/mol |
CAS Number | 1172499-27-2 |
Antitumor Activity | Inhibits ovarian cancer cells |
MIC against S. aureus | Comparable to ciprofloxacin |
Mechanism | Enzyme inhibition and receptor modulation |
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-19-5-3-2-4-16(19)13-22-20(26)14-25-18(15-6-7-15)12-17(23-25)21(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRIXRAACVSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.